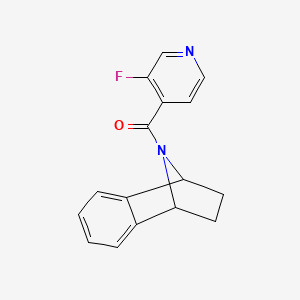
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is a complex organic compound that features a fluorinated pyridine ring and a tetrahydro-epiminonaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the fluorination of pyridine derivatives. The fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The resulting fluoropyridine is then coupled with a tetrahydro-epiminonaphthalene derivative through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like or .
Reduction: Reduction reactions can be performed using or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
科学研究应用
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts .
作用机制
The mechanism by which (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone exerts its effects involves interactions with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π stacking interactions , while the tetrahydro-epiminonaphthalene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors , leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (4-Fluoropyridin-3-yl)methanol
- (3-Fluoropyridin-2-yl)methanol
Uniqueness
(3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is unique due to its combination of a fluorinated pyridine ring and a tetrahydro-epiminonaphthalene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other fluoropyridine derivatives .
生物活性
The compound (3-Fluoropyridin-4-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a fluorinated pyridine moiety and a tetrahydro-epiminonaphthalene core, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom in the pyridine ring enhances lipophilicity and may influence receptor binding affinities.
Biological Activities
-
Antimicrobial Activity
- Several studies have examined the antimicrobial properties of similar compounds. For instance, derivatives of pyridine have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom is hypothesized to enhance this activity.
-
Anticancer Properties
- Compounds with similar structures have been investigated for their anticancer potential. For example, certain tetrahydro-naphthalene derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549 . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial efficacy of a related compound revealed that it exhibited Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli . This suggests that the compound under investigation may possess similar or enhanced antimicrobial properties due to structural similarities.
Case Study 2: Anticancer Activity
In vitro studies on related naphthalene derivatives indicated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 100 to 250 µM . Future research should explore the specific effects of this compound on these cell lines.
Table 1: Summary of Biological Activities
属性
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-13-9-18-8-7-12(13)16(20)19-14-5-6-15(19)11-4-2-1-3-10(11)14/h1-4,7-9,14-15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKNSBJHGLEXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














